molecular formula C13H17N3O2 B11712928 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11712928
M. Wt: 247.29 g/mol
InChI Key: AODUWGPXTQJPHG-UHFFFAOYSA-N
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Description

1-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 886503-35-1) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles noted for their structural resemblance to purine bases, which allows them to interact with a variety of biological targets . The core structure serves as a versatile building block for the synthesis of more complex molecules, particularly through functionalization of the C4 carboxylic acid group to generate diverse amide derivatives for structure-activity relationship (SAR) studies . This scaffold has demonstrated substantial potential in antiviral research. Pyrazolopyridine-4-carboxamide analogues have been identified as a potent class of broad-spectrum antivirals targeting non-polio enteroviruses, such as EV-D68, EV-A71, and CVB3, which are associated with serious respiratory and neurological diseases in children . The mechanism of action for these inhibitors is associated with targeting a highly conserved viral protein, the 2C protein, which is essential for viral replication . Beyond virology, the 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research, explored for its utility in developing inhibitors for various targets, including tyrosine kinases . This product is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity compound as a key intermediate to develop novel bioactive molecules for pharmacological screening and lead optimization campaigns.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H17N3O2/c1-4-5-6-16-12-11(9(3)15-16)10(13(17)18)7-8(2)14-12/h7H,4-6H2,1-3H3,(H,17,18)

InChI Key

AODUWGPXTQJPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the assembly of the pyrazolopyridine core. One common method is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . Another approach involves the use of multicomponent reactions, where phenylhydrazine, aldehydes, and other reagents are combined to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines .

Scientific Research Applications

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Trends :

  • N1 Substituents : Bulky groups (e.g., cyclopentyl ) enhance metabolic stability, while aromatic moieties (e.g., 4-chlorobenzyl ) improve target binding.
  • C6 Modifications : Electron-withdrawing groups (e.g., Cl ) or heterocycles (e.g., thienyl ) fine-tune electronic properties and solubility.

PPARα Agonism

The target compound and its analogs demonstrate PPARα activation, a mechanism critical for managing dyslipidemia. Comparative efficacy

Compound EC₅₀ (PPARα Activation) In Vivo Efficacy (Triglyceride Reduction) Selectivity (PPARα vs. PPARγ/δ)
Target Compound ~0.5 µM 40–50% reduction in rats High (PPARα-selective)
Fenofibrate (Control) ~10 µM 35–45% reduction Moderate
1-(4-Chlorobenzyl)-3,6-dimethyl- Not reported Comparable to target compound Retained selectivity
6-(4-Hydroxy-phenyl)-3-styryl- N/A N/A Dual kinase/PPAR activity

Insights :

  • The target compound exhibits 10-fold higher potency than fenofibrate, attributed to optimal hydrophobic interactions via the butyl group and methyl substitutions .
  • Chlorobenzyl derivatives (e.g., ) maintain efficacy but may exhibit off-target effects due to increased lipophilicity.

β-Lactamase Inhibition

Pyrazolo[3,4-b]pyridine-4-carboxylic acids also inhibit OXA-48 β-lactamase, a carbapenemase enzyme. Activity correlates with C6 substituents:

Compound IC₅₀ (OXA-48 Inhibition) Key Structural Feature
Target Compound ~2.5 µM C6-Methyl
6-Cyclopropyl-3-methyl- ~1.8 µM C6-Cyclopropyl (rigid moiety)
6-Thien-2-yl-3-methyl- ~1.2 µM C6-Thienyl (electron-rich)

Mechanistic Note: Cyclopropyl and thienyl groups at C6 enhance enzyme binding via van der Waals interactions and π-stacking, respectively .

Biological Activity

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, antifungal, anticancer properties, and its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Structural Overview

The compound features a unique pyrazolo[3,4-b]pyridine core structure characterized by a fused ring system that includes both pyrazole and pyridine moieties. Its molecular formula is C13H17N3O2 with a molecular weight of approximately 247.29 g/mol. The structure contributes to its chemical reactivity and biological activity profile.

Molecular Structure

PropertyValue
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
SMILESCC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O
InChIInChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18)

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Various studies have demonstrated its effectiveness against a range of pathogens. For instance:

  • Antibacterial Activity : The compound showed promising results against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has been effective against common fungal strains such as Candida spp.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study examined its effects on human cancer cell lines and found:

  • Cell Proliferation Inhibition : Significant inhibition of proliferation was observed in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.
Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0
HCT1160.63–1.32

PPAR Agonistic Activity

Notably, this compound acts as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies have indicated that the steric bulkiness of substituents on the pyrazolo[3,4-b]pyridine ring critically influences this activity. For example:

  • Agonistic Effects : Compounds similar to 1-butyl-3,6-dimethyl have been shown to effectively reduce plasma triglyceride levels in animal models comparable to fenofibrate.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound's interaction with PPARs suggests it could modulate lipid metabolism and inflammatory responses.

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant anticancer effects in vitro and in vivo models.
  • Research on Metabolic Disorders : Investigations into the metabolic effects of this compound revealed its potential in managing conditions related to oxidative stress and inflammation.

Q & A

Q. What are the standard synthetic routes for 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The compound is typically synthesized via ester hydrolysis of its ethyl or methyl ester precursor. For example, ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. Key characterization methods include 1^1H NMR (e.g., δ 7.4 ppm for aromatic protons, alkyl substituents at δ 1.7–2.6 ppm) and LC-MS (observed [M+H]+^+ at m/z 248.2) . Modifications to the alkyl chain (e.g., replacing tert-butyl with n-butyl) can be achieved by altering the starting alkyl halide or alcohol in the esterification step.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1^1H NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.5–2.6 ppm, aromatic protons at δ 7.4 ppm) .
  • LC-MS : Confirms molecular weight ([M+H]+^+ ion) and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., C12_{12}H15_{15}N3_3O2_2 has a molecular weight of 233.27 g/mol) .
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can structural modifications enhance antimalarial activity while addressing ABCI3 transporter-mediated resistance?

Resistance in Plasmodium falciparum is linked to the ABCI3 transporter. To overcome this:

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., halogens) at the 3- or 6-position to improve target binding .
  • Prodrug Strategies : Mask the carboxylic acid as an ester or amide to enhance membrane permeability .
  • In Vitro Resistance Studies : Use transgenic parasites overexpressing ABCI3 to evaluate compound retention and efficacy .

Q. What computational approaches predict interactions with biological targets like PPARα or kinases?

  • Molecular Docking : Models binding to PPARα’s ligand-binding domain (e.g., using PyMol or AutoDock). The carboxylic acid group often coordinates with Arg280 and Tyr314 residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of the compound-receptor complex over 100-ns trajectories .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with PPARα activation potency .

Q. How can contradictory reports on biological efficacy be resolved?

  • Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities (>95% purity required) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for PPARα) and controls (e.g., fenofibrate) .
  • Metabolite Screening : Identify active/inactive metabolites via LC-MS/MS in hepatocyte models .

Q. What in vivo models evaluate pharmacokinetics and efficacy for dyslipidemia or antimalarial applications?

  • High-Fructose-Fed Rats : Monitor plasma triglycerides and cholesterol after 14-day oral dosing (e.g., 10 mg/kg/day). Compound 3 (a PPARα activator) reduced triglycerides comparably to fenofibrate .
  • Murine Malaria Models : Assess parasitemia reduction in P. berghei-infected mice via intraperitoneal administration .

Q. How do substituents influence physicochemical properties like solubility and logP?

  • Alkyl Chains : Longer chains (e.g., n-butyl vs. methyl) increase logP (lipophilicity) but reduce aqueous solubility.
  • Carboxylic Acid : Ionizes at physiological pH, enhancing solubility (e.g., predicted logD ~1.5 at pH 7.4) .
  • Collision Cross-Section (CCS) : Predicted CCS values (143–156 Ų via ion mobility) correlate with pharmacokinetic behavior .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Ethyl 1-tert-butyl-3,6-dimethyl esterNaOH (aq.), reflux, 12 h78
Methyl 1-ethyl-3,6-dimethyl esterH2_2SO4_4, MeOH, 80°C85

Q. Table 2. Biological Activity Data

Assay TypeIC50_{50}/EC50_{50} (nM)TargetReference
PPARα Transactivation15 ± 2 (vs. fenofibrate 250)HepG2 cells
P. falciparum Growth Inhibition8.3 ± 1.13D7 strain

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